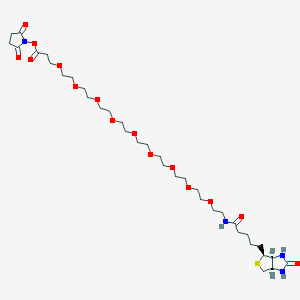

Biotin-PEG9-NHS Ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H60N4O15S/c40-30(4-2-1-3-29-34-28(27-55-29)37-35(44)38-34)36-8-10-46-12-14-48-16-18-50-20-22-52-24-26-53-25-23-51-21-19-49-17-15-47-13-11-45-9-7-33(43)54-39-31(41)5-6-32(39)42/h28-29,34H,1-27H2,(H,36,40)(H2,37,38,44)/t28-,29-,34-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDAUJNESYGUNK-DMUKBKCISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H60N4O15S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

808.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG9-NHS Ester: A Versatile Tool for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG9-NHS Ester, a widely used crosslinking reagent in biomedical research and drug development. We will delve into its chemical properties, detailed experimental protocols for its use in various applications, and a visual representation of a common experimental workflow.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker composed of three key components: a biotin (B1667282) moiety, a polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. This unique structure makes it an invaluable tool for covalently attaching a biotin label to proteins, antibodies, and other biomolecules containing primary amines.[1]

-

Biotin: A vitamin with an exceptionally high affinity for avidin (B1170675) and streptavidin proteins. This strong and specific interaction is leveraged for the detection, purification, and immobilization of biotinylated molecules.

-

Polyethylene Glycol (PEG) Spacer (9 units): The nine-unit PEG linker provides a long, flexible, and hydrophilic spacer arm. This spacer minimizes steric hindrance between the biotin and the target molecule, improving the accessibility of the biotin for binding to avidin or streptavidin. The hydrophilic nature of the PEG spacer also helps to reduce aggregation of the labeled protein.

-

N-hydroxysuccinimide (NHS) Ester: This functional group reacts efficiently with primary amines (-NH2), such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1]

The reaction between the NHS ester and a primary amine is most efficient at a pH range of 7.2 to 8.5. It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a process that is accelerated at higher pH. Therefore, it is crucial to prepare fresh solutions of the reagent immediately before use and to work in amine-free buffers.

Quantitative Data

For ease of reference and comparison, the key quantitative properties of this compound are summarized in the tables below.

Table 1: Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C35H60N4O15S |

| Molecular Weight | 808.93 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF |

Table 2: Reaction and Storage Conditions

| Parameter | Recommended Condition |

| Reaction pH | 7.2 - 8.5 |

| Storage Temperature | -20°C, desiccated |

| NHS Ester Half-life (pH 7, 4°C) | ~4-5 hours |

| NHS Ester Half-life (pH 8.6, 4°C) | ~10 minutes |

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

Protein Biotinylation

This protocol describes the general procedure for labeling a purified protein with this compound.

Materials:

-

Purified protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS)

-

This compound

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation:

-

Dissolve the protein to be biotinylated in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine (B1666218), must be avoided as they will compete with the target protein for reaction with the NHS ester.

-

-

This compound Solution Preparation:

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. For example, dissolve ~8.1 mg of the reagent in 1 mL of solvent.

-

-

Biotinylation Reaction:

-

Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically depending on the protein and the desired degree of labeling.

-

Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add a quenching buffer containing primary amines (e.g., Tris-HCl) to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification of the Biotinylated Protein:

-

Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Cell Surface Biotinylation

This protocol outlines the steps for labeling proteins on the surface of living cells. The use of a membrane-impermeable biotinylation reagent is crucial for this application. While this compound itself is membrane permeable, its sulfo-NHS ester counterpart is often used for specific cell-surface labeling. However, by carefully controlling reaction conditions (e.g., low temperature), non-specific labeling of intracellular proteins can be minimized.

Materials:

-

Cultured cells (adherent or in suspension)

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

-

This compound

-

Anhydrous DMSO

-

Ice-cold quenching buffer (e.g., 100 mM glycine in PBS)

-

Cell lysis buffer

Procedure:

-

Cell Preparation:

-

Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

-

For adherent cells, perform the washes directly in the culture dish. For suspension cells, pellet the cells by centrifugation between washes.

-

Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1-25 x 10^6 cells/mL.

-

-

Biotinylation Reaction:

-

Prepare a fresh solution of this compound in DMSO at a concentration of 10-20 mM.

-

Add the biotinylation reagent to the cell suspension to a final concentration of 0.5-2 mM.

-

Incubate the cells on ice for 30 minutes with gentle agitation. Performing the reaction at 4°C is critical to minimize the internalization of the labeling reagent.

-

-

Quenching the Reaction:

-

Wash the cells three times with an ice-cold quenching buffer (e.g., PBS containing 100 mM glycine) to stop the reaction and remove any unreacted biotinylation reagent.

-

-

Cell Lysis and Downstream Analysis:

-

After the final wash, the cells can be lysed using an appropriate lysis buffer for subsequent analysis, such as immunoprecipitation or western blotting.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate common experimental workflows involving this compound.

Workflow for Biotinylation and Affinity Purification of a Target Protein

Caption: Workflow for protein biotinylation and subsequent affinity purification.

Workflow for Cell Surface Protein Labeling and Analysis

Caption: Workflow for labeling and analyzing cell surface proteins.

Conclusion

This compound is a powerful and versatile reagent for the biotinylation of proteins and other biomolecules. Its unique combination of a high-affinity biotin tag, a flexible PEG spacer, and a reactive NHS ester makes it suitable for a wide range of applications in research and drug development. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can effectively utilize this tool to advance their scientific investigations.

References

An In-depth Technical Guide to Biotin-PEG9-NHS Ester: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG9-NHS Ester, a versatile biotinylation reagent. It details its chemical and physical properties, provides protocols for its use in bioconjugation, and illustrates its application in common experimental workflows.

Core Properties of this compound

This compound is a heterobifunctional crosslinker composed of a biotin (B1667282) moiety, a nine-unit polyethylene (B3416737) glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. This structure allows for the covalent attachment of biotin to primary amines on proteins, peptides, and other biomolecules.

| Property | Value |

| Chemical Formula | C35H60N4O15S |

| Molecular Weight | 808.93 g/mol |

| Appearance | White waxy solid |

| Solubility | Soluble in organic solvents such as DMSO and DMF. |

| Storage Conditions | Store at -20°C, desiccated and protected from light. |

Note: The spacer arm length for this compound is estimated to be approximately 35.8 Å, based on the known lengths of other PEG spacers.

The Chemistry of Biotinylation

The primary application of this compound is the biotinylation of molecules containing primary amines (-NH2), such as the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction proceeds via a nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS).[1] This reaction is most efficient at a slightly alkaline pH of 7-9.[1]

Experimental Protocols

General Protein Biotinylation Protocol

This protocol provides a general guideline for the biotinylation of proteins using this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein to be biotinylated

-

This compound

-

Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5, or 1 M Glycine)

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the biotinylation reaction.[1]

-

This compound Stock Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

-

Biotinylation Reaction:

-

Calculate the required amount of this compound. A 10-20 fold molar excess of the biotinylation reagent to the protein is a common starting point.

-

Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be less than 10% of the total reaction volume to avoid protein precipitation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

-

Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.

Determination of Biotin Incorporation (HABA Assay)

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay can be used to estimate the degree of biotinylation. HABA binds to avidin, producing a colorimetric signal at 500 nm. Biotin displaces HABA from avidin, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

Materials:

-

Biotinylated protein sample

-

HABA/Avidin solution

-

Spectrophotometer

Procedure:

-

Add a known volume of the HABA/Avidin solution to a cuvette and measure the absorbance at 500 nm.

-

Add a specific volume of the biotinylated protein solution to the cuvette, mix well, and measure the absorbance at 500 nm again.

-

The decrease in absorbance is used to calculate the concentration of biotin in the sample, which can then be used to determine the molar ratio of biotin to protein.

Applications and Experimental Workflows

Biotinylated proteins are valuable tools in various research applications, including immunoassays, affinity purification, and studies of protein-protein interactions.

Pull-Down Assay to Identify Protein Interactions

A pull-down assay is a common technique to identify proteins that interact with a protein of interest (the "bait"). In this workflow, the bait protein is biotinylated and then used to "pull down" its interacting partners ("prey") from a cell lysate.

Enzyme-Linked Immunosorbent Assay (ELISA)

In an ELISA, a biotinylated detection antibody can be used to quantify an antigen. The strong interaction between biotin and streptavidin, which can be conjugated to a reporter enzyme, provides signal amplification.

Investigating Signaling Pathways

Biotin-based pull-down assays are powerful tools for studying signaling pathways. For example, a biotinylated signaling protein can be used to isolate its downstream effectors from a cell lysate after stimulating a specific pathway. This allows for the identification and characterization of protein complexes involved in signal transduction. A common example is the use of a biotinylated peptide corresponding to a phosphorylated tyrosine residue on a receptor like the Epidermal Growth Factor Receptor (EGFR) to pull down and identify SH2 domain-containing signaling proteins.

References

An In-depth Technical Guide to the Biotin-PEG9-NHS Ester Amine Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism, applications, and protocols associated with the Biotin-PEG9-NHS Ester amine reaction, a cornerstone of modern bioconjugation.

Introduction to Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule, such as a protein, antibody, or nucleic acid.[1] The extraordinary affinity between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin forms the basis for numerous detection, purification, and targeting systems in biotechnology and drug development.[1][2] Among the various biotinylation reagents, those featuring a N-hydroxysuccinimide (NHS) ester are the most prevalent for targeting primary amines.[1] The this compound is a sophisticated reagent that combines the high-affinity biotin tag with a flexible spacer arm and a highly reactive amine-specific group, offering distinct advantages for researchers.

Core Components of this compound

The reagent's structure can be deconstructed into three key functional components: the biotin moiety, the PEG9 spacer, and the NHS ester reactive group.

-

Biotin Moiety: This is the functional core for detection and purification. Its exceptionally strong and specific non-covalent interaction with avidin and streptavidin (Kd ≈ 10-15 M) allows for robust and reliable capture and detection in complex biological mixtures.[2]

-

Polyethylene Glycol (PEG9) Spacer: The PEG9 spacer is a chain of nine ethylene (B1197577) glycol units. This hydrophilic and flexible linker provides critical spatial separation between the biotin molecule and the conjugated target.[3] Key advantages conferred by the PEG spacer include:

-

Enhanced Solubility: The hydrophilic nature of PEG increases the water solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic molecules, helping to prevent aggregation.[4][5][6]

-

Reduced Steric Hindrance: The length and flexibility of the spacer arm minimize steric hindrance, ensuring that the biotin tag remains accessible for binding to avidin or streptavidin.[3][7]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase a molecule's hydrodynamic size, leading to a longer circulation half-life and reduced clearance.[6]

-

Reduced Immunogenicity: The PEG chain can create a "shielding" effect, masking immunogenic sites on the conjugated molecule and reducing the risk of an immune response.[4][5]

-

-

N-Hydroxysuccinimide (NHS) Ester: This is the amine-reactive group. NHS esters react specifically and efficiently with primary amines (–NH₂), which are found on the N-terminus of polypeptide chains and on the side chain of lysine (B10760008) residues.[1][8] This reaction forms a stable and covalent amide bond.[2]

The Reaction Mechanism

The core of the process is a nucleophilic acyl substitution reaction. A primary amine on the target molecule (e.g., a protein) acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond linking the biotin-PEG9 moiety to the target molecule and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1]

The reaction is highly dependent on pH.[9] Primary amines are most nucleophilic when they are deprotonated. Therefore, the reaction is most efficient in a slightly alkaline environment, typically between pH 7.2 and 8.5.[1][8][10] At acidic pH, amines are protonated (-NH₃⁺) and non-reactive.[9][11]

A critical competing reaction is the hydrolysis of the NHS ester, where water molecules attack the ester, converting it into an unreactive carboxyl group.[10][12] The rate of hydrolysis increases significantly with pH.[10][12] Therefore, maintaining the optimal pH range is crucial for maximizing conjugation efficiency.

Quantitative Data and Reaction Parameters

The efficiency of the biotinylation reaction is influenced by several factors. The following table summarizes key quantitative parameters.

| Parameter | Recommended Value / Condition | Notes |

| Optimal pH Range | 7.2 - 8.5 | Balances amine reactivity with the rate of NHS ester hydrolysis. The optimal pH is often cited as 8.3-8.5.[9][10] |

| Reaction Temperature | 4°C to Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to slow hydrolysis and are gentler on sensitive proteins, but require longer incubation times.[10][13] |

| Reaction Time | 30 minutes to 4 hours | Typically 30-60 minutes at room temperature or 2-4 hours at 4°C.[13][14] |

| Molar Excess of Reagent | 10- to 20-fold excess over protein | The optimal ratio depends on the protein concentration and the desired degree of labeling. Dilute protein solutions may require a higher excess.[14][15] |

| NHS Ester Hydrolysis Half-life | ~4-5 hours at pH 7.0 (0°C) | This half-life decreases dramatically as pH increases, dropping to just 10 minutes at pH 8.6 (4°C).[10][12][16] |

Detailed Experimental Protocol

This section provides a generalized protocol for biotinylating a protein with this compound.

Materials

-

Protein to be labeled in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate).

-

This compound.

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF).[9][13]

-

Quenching Buffer (e.g., 1M Tris-HCl, pH 7.5, or Glycine).[8][17]

-

Purification system (e.g., dialysis cassette or desalting column).[13][17]

Procedure

-

Buffer Preparation: Ensure the protein is in an appropriate amine-free buffer at a pH between 7.2 and 8.5. Buffers containing primary amines like Tris or glycine (B1666218) are incompatible with the reaction as they will compete for the NHS ester.[13][17]

-

Calculate Reagent Molar Excess: Determine the desired molar ratio of the biotin reagent to the protein. A 20-fold molar excess is a common starting point for antibodies.[15]

-

Prepare Biotin Reagent Stock: The this compound is moisture-sensitive and should be equilibrated to room temperature before opening.[13][14] Immediately before use, dissolve the reagent in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[13] Do not prepare aqueous stock solutions for storage as the NHS ester will hydrolyze.[13][15]

-

Reaction Incubation: Add the calculated volume of the biotin reagent stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein denaturation.[1][14] Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[13]

-

Quench Reaction: Stop the reaction by adding a quenching buffer containing primary amines (e.g., Tris or glycine) to a final concentration of 20-100 mM.[1][16] Incubate for an additional 15-30 minutes.[17]

-

Purification: Remove excess, unreacted biotin reagent and the NHS byproduct using a desalting column or dialysis against a suitable buffer like PBS.[13][17] This step is critical to prevent interference in downstream applications.[1]

-

Quantification (Optional): Determine the degree of biotin incorporation using an assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay, which is a colorimetric method for estimating biotin levels.[13][15]

-

Storage: Store the newly biotinylated protein under conditions optimal for its stability.

References

- 1. benchchem.com [benchchem.com]

- 2. Biotin-PEG-NHS - Biopharma PEG [biochempeg.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. goldbio.com [goldbio.com]

- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 12. help.lumiprobe.com [help.lumiprobe.com]

- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. broadpharm.com [broadpharm.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. tools.thermofisher.com [tools.thermofisher.com]

- 17. Biotin based Conjugation Protocol - Creative Biolabs [creative-biolabs.com]

The Strategic Advantage of Long PEG Spacers in Biotinylation Reagents: A Technical Guide

For researchers, scientists, and drug development professionals, the precise and efficient labeling of molecules is paramount. Biotinylation, the process of attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique for detection, purification, and targeting. The extraordinary affinity between biotin and avidin (B1170675) (or streptavidin) provides a powerful and versatile tool. However, the success of this interaction often hinges on a critical component: the spacer arm that links biotin to the target molecule. This guide delves into the significant advantages conferred by utilizing biotinylation reagents equipped with long polyethylene (B3416737) glycol (PEG) spacers.

The core function of a spacer arm is to bridge the biotin moiety and the target molecule, but its composition and length are far from trivial details. Long, hydrophilic PEG spacers have emerged as a superior choice over simple alkyl chains, fundamentally enhancing the performance and applicability of biotinylation in complex biological systems. The primary benefits include overcoming steric hindrance, improving solubility, and reducing immunogenicity.

Core Advantages of Long PEG Spacers

Overcoming Steric Hindrance

The binding pocket of avidin is situated approximately 9 Å below its surface.[1] This structural feature can create significant steric hindrance, preventing the biotin moiety on a large or complex molecule from effectively reaching and binding to avidin. A long, flexible PEG spacer acts as a flexible tether, allowing the biotin to navigate around obstacles and access the binding site.[2][3] This is particularly crucial in applications such as immunoassays, where large antibodies are involved, and in surface-based assays where molecules are immobilized.[4][5] The enhanced flexibility and reach provided by a long PEG spacer lead to more efficient binding and higher signal-to-noise ratios in detection assays.[6]

Enhanced Solubility and Stability

Polyethylene glycol is inherently hydrophilic, and incorporating it as a spacer arm significantly increases the water solubility of the biotinylation reagent and the resulting biotinylated molecule.[3][7] This is a critical advantage when working with hydrophobic proteins or peptides that are prone to aggregation in aqueous buffers.[2] By preventing aggregation, PEG spacers ensure that the biotinylated molecules remain in solution and are available for binding, which can improve the consistency and reliability of experimental results.[7] Furthermore, the hydration layer formed by the PEG chain can help to stabilize the conjugated protein.[8]

Reduced Immunogenicity

For in vivo applications, such as targeted drug delivery or therapeutic antibody development, the immunogenicity of the biotinylated molecule is a major concern. The covalent attachment of PEG chains, a process known as PEGylation, is a well-established method for reducing the immunogenicity of therapeutic proteins.[9][10] The flexible PEG chains can shield antigenic epitopes on the protein surface, preventing recognition by the immune system and subsequent antibody formation.[10] While PEG itself can sometimes elicit an immune response, it is generally considered non-immunogenic and can significantly reduce the overall immunogenicity of the conjugate.[7][11] However, it is important to note that the reduction of immunogenicity by PEGylation should be evaluated on a case-by-case basis.[9]

Quantitative Analysis: Impact of Spacer Length on Assay Performance

The length of the spacer arm has a demonstrable effect on the performance of biotin-based assays. Longer spacer arms generally lead to improved binding and signal.

| Biotinylation Reagent | Spacer Arm Length (Å) | Application | Observed Effect | Reference |

| NHS-Biotin | 13.5 | ELISA | Baseline | [5] |

| Sulfo-NHS-LC-Biotin | 22.4 | ELISA | Improved dose-response curve vs. NHS-Biotin | [5] |

| NHS-LC-LC-Biotin | 30.5 | ELISA | Best dose-response curve and highest HRP-streptavidin binding | [5] |

| NHS-PEG4-Biotin | 24.8 | General Biotinylation | Increased solubility and reduced aggregation of labeled antibodies | [3][7] |

| Biotin-PEG conjugates | 7-27 atom spacers | Avidin Binding Studies | Stable complex formation with avidin | [6] |

Note: The spacer arm lengths are approximate and can vary slightly based on the exact chemical structure.

Experimental Protocols

Protocol 1: General Cell Surface Biotinylation

This protocol describes the labeling of cell surface proteins on either adherent or suspension mammalian cells using a biotinylation reagent with a long, cleavable PEG spacer (e.g., Sulfo-NHS-SS-Biotin).

Materials:

-

Cells of interest (adherent or suspension)

-

EZ-Link™ Sulfo-NHS-SS-Biotin (or similar reagent)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Tris-Buffered Saline (TBS), ice-cold

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

NeutrAvidin™ Agarose (B213101) slurry

-

Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., SDS-PAGE sample buffer containing 50 mM DTT)

-

Microcentrifuge tubes

-

Cell scraper (for adherent cells)

Procedure:

-

Cell Preparation:

-

For adherent cells: Grow cells to 70-80% confluency in a culture dish.[12]

-

For suspension cells: Harvest approximately 1-5 x 10^7 cells.

-

-

Washing:

-

Place cells on ice. Wash cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.[13] For adherent cells, aspirate the medium and gently add PBS. For suspension cells, centrifuge at 300 x g for 3 minutes, discard the supernatant, and gently resuspend in PBS.[14]

-

-

Biotinylation:

-

Quenching:

-

Stop the reaction by washing the cells three times with ice-cold TBS.[14] The primary amines in Tris will quench any unreacted NHS-ester.

-

-

Cell Lysis:

-

Isolation of Biotinylated Proteins:

-

Add NeutrAvidin™ Agarose slurry to the clarified lysate. Incubate for 1 hour at 4°C with gentle rotation.

-

Pellet the agarose beads by centrifugation and wash them three times with Wash Buffer.

-

-

Elution:

-

Elute the bound proteins by adding Elution Buffer (containing DTT to cleave the disulfide bond in the spacer arm) and boiling for 5-10 minutes.

-

The eluted proteins are now ready for analysis by Western blotting or mass spectrometry.

-

Protocol 2: Biotin-Streptavidin ELISA Optimization

This protocol provides a general guideline for optimizing a sandwich ELISA that uses a biotinylated detection antibody and a streptavidin-enzyme conjugate. The use of a detection antibody biotinylated with a long PEG spacer can enhance signal detection.

Materials:

-

96-well microtiter plate

-

Capture Antibody

-

Antigen standard and samples

-

Biotinylated Detection Antibody (with long PEG spacer)

-

Streptavidin-HRP (or other enzyme conjugate)

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking Buffer (e.g., PBS with 1% BSA)[15]

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)[15]

-

Substrate (e.g., TMB for HRP)

-

Stop Solution (e.g., 2M H2SO4)[15]

-

Plate reader

Procedure:

-

Coating:

-

Dilute the capture antibody in Coating Buffer. Add 100 µL to each well of the microtiter plate.

-

Incubate overnight at 4°C.[15]

-

-

Blocking:

-

Wash the plate three times with Wash Buffer.

-

Add 150 µL of Blocking Buffer to each well and incubate for 1-2 hours at 37°C.[15]

-

-

Antigen Incubation:

-

Wash the plate three times.

-

Add 100 µL of antigen standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

-

-

Detection Antibody Incubation:

-

Wash the plate four times.

-

Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at 37°C.[15] Optimization step: Test a range of concentrations for the detection antibody to find the optimal signal-to-noise ratio.

-

-

Streptavidin-Enzyme Conjugate Incubation:

-

Wash the plate three times.

-

Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 1 hour at 37°C.[15] Optimization step: Titrate the streptavidin-HRP concentration.

-

-

Signal Development:

-

Wash the plate three times.

-

Add 100 µL of TMB substrate to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

-

-

Stopping the Reaction and Reading:

-

Add 50 µL of Stop Solution to each well.

-

Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 30 minutes.

-

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. precisepeg.com [precisepeg.com]

- 3. interchim.fr [interchim.fr]

- 4. Steric Crowding Effects on Target Detection in an Affinity Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 6. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Functionalization of Biotinylated Polyethylene Glycol on Live Magnetotactic Bacteria Carriers for Improved Stealth Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The impact of PEGylation on protein immunogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creativepegworks.com [creativepegworks.com]

- 11. Induction of Anti-PEG Immune Responses by PEGylation of Proteins [jstage.jst.go.jp]

- 12. Cell surface biotinylation [protocols.io]

- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

An In-depth Technical Guide to Water-Soluble Biotinylation Reagents for Proteins

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Protein biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a cornerstone technique in molecular biology, biochemistry, and proteomics.[1] This process leverages the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin, which has a dissociation constant (Kd) in the range of 10⁻¹⁵ M, making it one of the strongest known biological interactions.[2][3] This robust interaction is instrumental for a multitude of applications, including protein purification, detection, and localization studies.[4][5]

Water-soluble biotinylation reagents are particularly advantageous as they can be used in aqueous solutions without the need for organic solvents, which can be detrimental to protein structure and function.[6] These reagents are designed with specific reactive groups to target various functional groups on proteins, ensuring precise and efficient labeling.[3]

Core Concepts of Biotinylation Reagents

A biotinylation reagent is typically composed of three key parts: the biotin moiety, a spacer arm, and a reactive group.[7]

-

Biotin Moiety: This is the biotin molecule that provides the high-affinity binding to avidin or streptavidin.[7]

-

Spacer Arm: This is a chemical chain of varying length that connects the biotin to the reactive group. The length of the spacer arm is a critical variable as it can influence the accessibility of the biotin for binding to avidin or streptavidin, especially when the biotin is attached to a sterically hindered site on the protein.[3][7] Spacer arms can also incorporate elements like polyethylene (B3416737) glycol (PEG) to enhance the water solubility of the reagent.[3]

-

Reactive Group: This is the functional group that covalently attaches the entire reagent to the target protein. The choice of reactive group determines which amino acid side chains or functional groups on the protein will be biotinylated.[3][7]

Types of Water-Soluble Biotinylation Reagents

The selection of a biotinylation reagent is primarily dictated by the available functional groups on the target protein.

Amine-Reactive Reagents (Sulfo-NHS Esters)

Primary amines (-NH₂), found at the N-terminus of polypeptides and on the side chain of lysine (B10760008) residues, are the most common targets for biotinylation due to their abundance in proteins.[8][9] Water-soluble amine-reactive reagents are typically N-hydroxysulfosuccinimide (Sulfo-NHS) esters.[10] The addition of a sulfonate group (SO₃⁻) to the NHS ring renders the molecule water-soluble and membrane-impermeable, making Sulfo-NHS esters ideal for labeling cell surface proteins.[8][11] The reaction occurs at a pH of 7-9, forming a stable amide bond.[12]

Sulfhydryl-Reactive Reagents (Maleimides)

Sulfhydryl groups (-SH), present in the side chain of cysteine residues, offer a more specific target for biotinylation as cysteines are generally less abundant than lysines.[13] Maleimide-containing reagents are highly specific for sulfhydryl groups, reacting at a pH of 6.5-7.5 to form a stable thioether bond.[13][14] It's crucial to exclude thiol-containing reducing agents like DTT or β-mercaptoethanol from the reaction buffer as they will compete with the target protein.[13]

Carbonyl-Reactive Reagents (Hydrazides)

Hydrazide-containing biotin reagents are used to label glycoproteins.[15] The carbohydrate moieties of glycoproteins can be oxidized with sodium periodate (B1199274) (NaIO₄) to create aldehyde groups.[15][16] The hydrazide group then reacts with these aldehydes at a pH of 4-6 to form a stable hydrazone bond.[17] This method allows for the specific labeling of glycosylated proteins.

Cleavable Biotinylation Reagents

Cleavable reagents contain a linker arm that can be broken under specific conditions, allowing for the release of the biotinylated protein from the avidin/streptavidin matrix.[18] This is particularly useful when the presence of the large avidin/streptavidin complex could interfere with downstream applications. Common cleavable linkers include:

-

Disulfide Bonds: Cleaved by reducing agents like DTT or TCEP.[18]

-

Acid-Cleavable Linkers: Sensitive to low pH conditions.[18]

-

Photocleavable Linkers: Cleaved upon exposure to UV light.[18]

Quantitative Data of Common Water-Soluble Biotinylation Reagents

| Reagent Name | Target Group | Spacer Arm Length (Å) | Cleavable? | Key Characteristics |

| Sulfo-NHS-Biotin | Primary Amines | 13.5[19] | No | Water-soluble, membrane-impermeable.[11] Ideal for cell surface labeling.[6] |

| Sulfo-NHS-LC-Biotin | Primary Amines | 22.4[19] | No | Longer spacer arm reduces steric hindrance. Water-soluble and membrane-impermeable.[12] |

| Sulfo-NHS-SS-Biotin | Primary Amines | 24.3[20] | Yes (Disulfide) | Cleavable with reducing agents.[21] Allows for release of the target protein after capture. |

| Maleimide-PEG11-Biotin | Sulfhydryls | - | No | PEG spacer enhances water solubility and reduces aggregation.[14] Specific for cysteine residues. |

| Biotin Hydrazide | Carbonyls | 15.7[16] | No | Reacts with aldehydes generated by oxidizing carbohydrates on glycoproteins.[15] |

Experimental Protocols

General Protein Biotinylation with Sulfo-NHS-LC-Biotin

Materials:

-

Protein solution (1-10 mg/mL) in a primary amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Sulfo-NHS-LC-Biotin

-

Desalting column

Procedure:

-

Immediately before use, dissolve the Sulfo-NHS-LC-Biotin in the reaction buffer.

-

Add a 20 to 50-fold molar excess of the biotin reagent to the protein solution.[11] The optimal ratio should be determined empirically for each protein.

-

Incubate the reaction on ice or at room temperature for 30 minutes to 2 hours.

-

Remove excess, non-reacted biotin reagent by passing the solution through a desalting column equilibrated with a suitable buffer.

Cell Surface Protein Biotinylation

Materials:

-

Adherent or suspension cells

-

Ice-cold PBS, pH 8.0

-

Sulfo-NHS-SS-Biotin (cleavable)

-

Quenching buffer (e.g., PBS containing 100 mM glycine (B1666218) or Tris)

-

Lysis buffer

Procedure:

-

Wash cells three times with ice-cold PBS to remove any contaminating proteins.

-

Prepare a fresh solution of 1 mg/mL Sulfo-NHS-SS-Biotin in ice-cold PBS.[20]

-

Incubate the cells with the biotinylation reagent for 15-30 minutes on ice with gentle agitation.[20][21]

-

Remove the reagent and quench the reaction by adding quenching buffer and incubating for 5-15 minutes on ice.

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins.

Purification of Biotinylated Proteins using Streptavidin Agarose (B213101)

Materials:

-

Biotinylated protein sample (e.g., cell lysate)

-

Streptavidin agarose resin

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer

Procedure:

-

Incubate the biotinylated protein sample with the streptavidin agarose resin for 1-2 hours at 4°C with gentle rotation.

-

Wash the resin several times with wash buffer to remove non-specifically bound proteins.

-

Elute the captured proteins.

-

For non-cleavable biotin: Use a harsh elution buffer (e.g., 0.1 M glycine, pH 2.8) or boil the resin in SDS-PAGE sample buffer.

-

For Sulfo-NHS-SS-Biotin: Incubate the resin with a buffer containing a reducing agent (e.g., 50 mM DTT) for 30-60 minutes at room temperature to cleave the disulfide bond and release the protein.

-

Visualizing Experimental Workflows

Conclusion

Water-soluble biotinylation reagents are indispensable tools for modern biological research and drug development. Their versatility, specificity, and ease of use in aqueous environments make them suitable for a wide array of applications, from the fundamental study of protein interactions to the identification of novel drug targets on the cell surface. By understanding the different types of reagents and their specific chemistries, researchers can select the optimal tool to achieve their experimental goals with high precision and efficiency.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. info.gbiosciences.com [info.gbiosciences.com]

- 3. Biotinylation | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Protein Biotinylation: Techniques, Analysis, and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Biotinylation: Definition, Applications, Industry Uses [excedr.com]

- 6. apexbt.com [apexbt.com]

- 7. Biotinylation Reagents - Amerigo Scientific [amerigoscientific.com]

- 8. info.gbiosciences.com [info.gbiosciences.com]

- 9. Biotin Labeling Molecules and Their Biological Applications | AAT Bioquest [aatbio.com]

- 10. Biotinylation - Wikipedia [en.wikipedia.org]

- 11. store.sangon.com [store.sangon.com]

- 12. cyanagen.com [cyanagen.com]

- 13. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. tools.thermofisher.com [tools.thermofisher.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. proteochem.com [proteochem.com]

- 17. cephamls.com [cephamls.com]

- 18. biotinylation.alfa-chemistry.com [biotinylation.alfa-chemistry.com]

- 19. Biotinylation | Thermo Fisher Scientific - SG [thermofisher.com]

- 20. brefeldin-a.com [brefeldin-a.com]

- 21. assets.fishersci.com [assets.fishersci.com]

The Art of the Tag: A Technical Guide to Biotinylation in Protein Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of protein studies, the ability to selectively label, isolate, and analyze specific proteins is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, has emerged as a cornerstone technique, offering unparalleled specificity and versatility.[1][2] This in-depth technical guide explores the core applications of biotinylation in protein research, providing detailed methodologies for key experiments, quantitative data for comparative analysis, and visual workflows to illuminate complex processes.

At the heart of biotinylation's power lies the extraordinarily strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin (B1170675) and streptavidin.[3][4] With a dissociation constant (Kd) in the range of 10-14 to 10-15 M, this bond is one of the strongest known in nature, forming the basis for a multitude of applications in protein detection, purification, and interaction studies.[3][4]

Core Biotinylation Chemistries

The selection of a biotinylation reagent is dictated by the available functional groups on the target protein and the desired specificity of labeling.[5] The most common approaches target primary amines, sulfhydryls, carboxyl groups, and carbohydrates.

Table 1: Common Biotinylation Reagents and Their Target Functional Groups

| Biotinylation Reagent Type | Target Functional Group | Reactive Group | pH Range | Key Characteristics |

| NHS Esters | Primary amines (-NH2) on Lysine residues and the N-terminus | N-Hydroxysuccinimide | 7.0-9.0 | Most common method due to the abundance of lysines on protein surfaces.[6][7] |

| Maleimides | Sulfhydryl groups (-SH) on Cysteine residues | Maleimide | 6.5-7.5 | More specific than NHS esters due to the lower abundance of free sulfhydryls. |

| Carbodiimides (e.g., EDC) | Carboxyl groups (-COOH) on Aspartic and Glutamic acid residues | Carbodiimide | 4.5-5.5 | Enables the biotinylation of acidic residues. |

| Hydrazides | Aldehydes generated from oxidizing carbohydrate moieties on glycoproteins | Hydrazide | 5.0-7.0 | Specific for labeling glycoproteins. |

| Photoreactive Reagents | Non-specific C-H and N-H bonds | Phenyl azide | 7.0-9.0 | Allows for labeling when specific functional groups are absent or need to be avoided. |

Key Applications and Experimental Protocols

Biotinylation has become an indispensable tool across a wide range of protein study applications. This section details the methodologies for some of the most critical techniques.

Cell Surface Protein Labeling and Analysis

This technique is invaluable for studying the plasma membrane proteome, including receptor trafficking and protein topology.[8][9]

-

Cell Preparation: Culture cells to the desired confluency (typically 70-80%) in a 10 cm dish.[10]

-

Washing: Place the dish on ice and wash the cells three times with ice-cold phosphate-buffered saline (PBS).[10]

-

Biotinylation Reaction: Incubate the cells with a freshly prepared solution of a membrane-impermeable biotinylation reagent, such as Sulfo-NHS-SS-Biotin (0.5-2.5 mg/ml in PBS), for 30 minutes on ice with gentle rocking.[3][8][10] The use of a sulfo-NHS ester ensures that only cell surface proteins are labeled, as the charged sulfonate group prevents the reagent from crossing the cell membrane.[6][7]

-

Quenching: Stop the reaction by washing the cells three times for 5 minutes each with a quenching solution (e.g., 100 mM glycine (B1666218) in PBS or 0.5% BSA in PBS) to react with any excess biotinylation reagent.[10][11]

-

Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.[11]

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Affinity Purification (Pull-down):

-

Elution and Analysis:

-

Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies specific to the protein of interest.

-

Biotin Pull-Down Assay for Protein-Protein Interactions

This method is used to identify proteins that interact with a specific "bait" protein. The bait protein is biotinylated, and its interacting partners ("prey") are co-purified.[12][13]

-

Bait Protein Preparation: Prepare a purified, biotinylated "bait" protein. This can be achieved through in vitro biotinylation of a recombinant protein or by expressing a protein with an in vivo biotinylation tag (e.g., AviTag).

-

Prey Protein Preparation: Prepare a cell lysate or a purified protein fraction containing the potential "prey" proteins.

-

Binding Reaction:

-

Immobilize the biotinylated bait protein on streptavidin-coated beads.[12]

-

Incubate the immobilized bait with the prey protein sample for 1-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

-

-

Washing: Wash the beads extensively with a suitable wash buffer to remove non-specifically bound proteins. The stringency of the wash buffer can be adjusted (e.g., by varying salt concentration) to discriminate between strong and weak interactions.[12]

-

Elution: Elute the prey proteins from the beads. This can be done under denaturing conditions (e.g., boiling in SDS-PAGE sample buffer) or, if the bait-prey interaction needs to be preserved, under native conditions using a competitive eluent like excess free biotin (if the biotin-streptavidin interaction is reversible, as with monomeric avidin) or by cleaving a linker within the biotin tag.

-

Analysis: Identify the eluted prey proteins by mass spectrometry or Western blotting.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions.[14][15] Biotinylation is commonly used to immobilize a ligand onto a streptavidin-coated sensor chip in a defined orientation.[16][17]

-

Ligand Preparation: Biotinylate the ligand of interest. Enzymatic biotinylation (e.g., using an AviTag) is often preferred as it results in a single, site-specific biotin attachment, ensuring uniform orientation on the sensor surface.[14]

-

Sensor Chip Preparation: Use a sensor chip coated with streptavidin.

-

Ligand Immobilization: Inject the biotinylated ligand over the sensor surface. The high-affinity interaction between biotin and streptavidin results in stable immobilization.

-

Analyte Injection: Inject the analyte (the binding partner) at various concentrations over the sensor surface and monitor the binding in real-time.

-

Data Analysis: Analyze the sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[18]

Table 2: Representative Kinetic and Affinity Data from SPR using Biotinylated Ligands

| Interacting Proteins | Ligand (Immobilized) | Analyte | KD (nM) | ka (1/Ms) | kd (1/s) | Reference |

| PD-L1 : PD-1 | Biotinylated Human PD-L1 | Human PD-1 | 25.35 | 1.14 x 105 | 2.89 x 10-3 | [14] |

| CD155 : TIGIT | Biotinylated Human CD155 | Human TIGIT | 36.14 | 2.37 x 105 | 8.57 x 10-3 | [14] |

| α-thrombin : Peptide | Biotinylated Th10-39 | Human α-thrombin | 1.6 | 1.2 x 106 | 1.9 x 10-3 | [17] |

Proximity Labeling (PL)

Proximity labeling techniques, such as BioID and APEX, identify proteins in the immediate vicinity of a protein of interest within a living cell.[19][20] This is achieved by fusing a promiscuous labeling enzyme to the bait protein.

BioID utilizes a mutated E. coli biotin ligase (BirA*) that releases reactive biotinoyl-5'-AMP, which then covalently attaches to primary amines of nearby proteins.[21][22]

-

Construct Generation: Create a fusion construct of the bait protein with BirA*.

-

Cell Transfection and Expression: Transfect cells with the BioID fusion construct and select for stable expression.

-

Biotin Labeling: Supplement the cell culture medium with excess biotin (e.g., 50 µM) for a defined period (typically 16-24 hours) to initiate biotinylation of proximal proteins.[21]

-

Cell Lysis and Protein Purification: Lyse the cells under denaturing conditions and purify the biotinylated proteins using streptavidin beads.

-

Protein Identification: Identify the captured proteins by mass spectrometry.

APEX is an engineered peroxidase that, in the presence of hydrogen peroxide (H2O2), catalyzes the oxidation of biotin-phenol to a short-lived, highly reactive biotin-phenoxyl radical, which then labels electron-rich amino acids (e.g., tyrosine) on nearby proteins.[23][24] APEX2 is an improved version with enhanced sensitivity.[5]

-

Construct Generation and Expression: Generate a fusion construct of the bait protein with APEX2 and express it in cells.

-

Biotin-Phenol Incubation: Incubate the cells with biotin-phenol (e.g., 0.5 mM) for 30-60 minutes.[23]

-

Labeling Reaction: Initiate the labeling reaction by adding H2O2 (e.g., 1 mM) for a very short duration (e.g., 1-3 minutes).[23]

-

Quenching: Stop the reaction by adding a quenching solution (e.g., sodium ascorbate, NaN3, and Trolox).[23]

-

Cell Lysis, Purification, and Identification: Lyse the cells, purify the biotinylated proteins with streptavidin beads, and identify them by mass spectrometry, similar to the BioID protocol.

Table 3: Quantitative Comparison of Proximity Labeling Techniques

| Feature | BioID | APEX2 |

| Enzyme | Mutated Biotin Ligase (BirA*) | Engineered Ascorbate Peroxidase |

| Substrate | Biotin | Biotin-phenol and H2O2 |

| Labeled Residues | Lysine | Tyrosine and other electron-rich amino acids |

| Labeling Time | Hours (e.g., 18 hours) | Minutes (e.g., 1-3 minutes)[19] |

| Labeling Radius | ~10 nm[25] | ~20 nm[25] |

| Temporal Resolution | Low | High |

| Toxicity | Generally low | H2O2 can be toxic |

| In vivo applications | Yes | Limited by reagent delivery and toxicity |

A direct comparison of miniTurbo (a faster variant of BioID) and APEX2 for identifying interactors of TDP-43 found that APEX2 identified a larger number of high-confidence proximal proteins (423) compared to miniTurbo (136), with an overlap of 47 proteins.[26] This suggests that the choice of proximity labeling method can significantly influence the outcome of an experiment and should be carefully considered based on the specific research question.[25][26]

Applications in Drug Discovery and Development

Biotinylation plays a crucial role in various stages of the drug discovery and development pipeline.

-

Target Identification and Validation: Biotinylated small molecule probes can be used in pull-down assays to identify their protein targets.[27]

-

High-Throughput Screening (HTS): The high affinity and specificity of the biotin-streptavidin interaction are leveraged in various HTS formats, such as ELISA and AlphaScreen, for identifying compounds that modulate protein-protein interactions.

-

Pharmacokinetic and Pharmacodynamic Studies: Biotinylated drugs or antibodies can be used to track their distribution and target engagement in vivo.

-

Targeted Drug Delivery: The overexpression of biotin receptors on the surface of some cancer cells can be exploited for targeted drug delivery by conjugating biotin to drug-carrying nanoparticles or antibodies.[20]

Signaling Pathway Elucidation

Biotinylation-based techniques have been instrumental in mapping complex signaling pathways. For example, a proximity labeling assay using a YAP1-BioID2 fusion protein in human pluripotent stem cells was used to identify QSER1 as a cooperating protein in the regulation of lineage genes, shedding light on the interplay of developmental signaling pathways.[28]

Conclusion

Biotinylation, coupled with the robust streptavidin-biotin interaction, provides a powerful and versatile toolkit for protein research. From elucidating the composition of the cell surface to mapping intricate protein interaction networks and facilitating drug discovery, the applications of this technique are vast and continually expanding. The detailed protocols and comparative data presented in this guide are intended to empower researchers, scientists, and drug development professionals to effectively harness the power of biotinylation in their pursuit of scientific discovery. The careful selection of biotinylation chemistry and the appropriate downstream application are critical for achieving reliable and insightful results.

References

- 1. Identification of Protein Partners by APEX2 Proximity Labeling | Springer Nature Experiments [experiments.springernature.com]

- 2. Biotinylation - Wikipedia [en.wikipedia.org]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 | Semantic Scholar [semanticscholar.org]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 8. Cell Surface Protein Biotinylation and Analysis [bio-protocol.org]

- 9. Cell Surface Protein Biotinylation and Analysis [en.bio-protocol.org]

- 10. Cell surface biotinylation [protocols.io]

- 11. Biotinylation of Cell Surface Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. Biotinylated Cell-penetrating Peptides to Study Intracellular Protein-protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Using Avi-tag Biotinylated Proteins with Surface Plasmon Resonance | Bio-Techne [bio-techne.com]

- 15. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 17. biosensingusa.com [biosensingusa.com]

- 18. nicoyalife.com [nicoyalife.com]

- 19. Proximity labeling - Wikipedia [en.wikipedia.org]

- 20. projects.iq.harvard.edu [projects.iq.harvard.edu]

- 21. BioID as a Tool for Protein-Proximity Labeling in Living Cells | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. APEX2 labelling and screening for biotinylated proteins by proteomics [protocols.io]

- 24. An Optimized Protocol for Proximity Biotinylation in Confluent Epithelial Cell Cultures Using the Peroxidase APEX2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. biorxiv.org [biorxiv.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

The Biotin-Streptavidin Interaction: A Technical Guide to Nature's Strongest Non-Covalent Bond

For Researchers, Scientists, and Drug Development Professionals

The bond formed between biotin (B1667282) (Vitamin B7) and the protein streptavidin is one of the strongest non-covalent interactions known in nature, renowned for its high affinity, specificity, and stability.[1][2] This remarkable interaction has become an indispensable tool in a vast array of biotechnological and biomedical applications, from immunoassays and affinity chromatography to targeted drug delivery and single-molecule studies.[3][4][5] This guide provides an in-depth examination of the quantitative strength, thermodynamics, and structural basis of this interaction, along with detailed experimental protocols for its characterization.

Quantitative Analysis of Interaction Strength

The strength of the biotin-streptavidin interaction is characterized by an exceptionally low dissociation constant (Kd), typically in the femtomolar (10-15 M) to picomolar (10-14 M) range.[1][2][6] This indicates a bond that is rapid to form and remarkably stable, resisting dissociation even under harsh conditions such as extreme pH, temperature, and the presence of denaturing agents.[1][7] The interaction is primarily driven by an extensive network of hydrogen bonds and significant shape complementarity between biotin and the binding pocket of streptavidin.[2][7]

The kinetic parameters, the association rate constant (k_on_) and the dissociation rate constant (k_off_), provide a more dynamic picture of the interaction. While the k_on_ is very rapid, it is the extraordinarily slow k_off_ that is the primary contributor to the high affinity.[8][9]

The following table summarizes the key quantitative parameters for the interaction between biotin and streptavidin, as well as its avian homolog, avidin (B1170675).

| Parameter | Streptavidin | Avidin | Units | References |

| Dissociation Constant (Kd) | ~10-14 to 10-15 | ~10-15 | M | [1][2][3] |

| Association Rate (k_on_) | 105 to 107 | ~7.0 x 107 | M-1s-1 | [10][11][12] |

| Dissociation Rate (k_off_) | ~10-4 to 10-6 | Slower than Streptavidin | s-1 | [6][8] |

| Molecular Weight (Tetramer) | ~53 kDa | ~67 kDa | Da | [1][2] |

| Isoelectric Point (pI) | ~5-6 | ~10 | - | [1][3] |

| Binding Stoichiometry | 4 biotins per tetramer | 4 biotins per tetramer | - | [2][4] |

Structural Basis of the High-Affinity Interaction

Streptavidin is a homotetrameric protein, meaning it is composed of four identical monomer subunits.[2][4] Each monomer folds into an eight-stranded antiparallel β-barrel. A single biotin binding site is located at one end of each β-barrel.[2] Crucially, the binding pocket is formed by residues from the interior of one barrel along with a conserved tryptophan residue (Trp120) from an adjacent subunit.[2][4] This inter-subunit contribution is essential for the tight binding of biotin.[13]

The remarkable affinity is a result of:

-

Shape Complementarity: The binding pocket is highly complementary to the shape of the biotin molecule.[2]

-

Hydrogen Bonding Network: An extensive network of at least eight direct hydrogen bonds is formed between biotin and amino acid residues in the binding site, including Asn23, Tyr43, Ser27, Ser45, and Asp128.[2]

-

Hydrophobic Interactions: A significant portion of the interaction is also mediated by hydrophobic interactions.[7]

Experimental Protocols for Characterizing the Interaction

Several biophysical techniques can be employed to quantify the binding kinetics and thermodynamics of the biotin-streptavidin interaction. Below are generalized methodologies for two common approaches: Isothermal Titration Calorimetry (ITC) and a pull-down assay workflow.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (Ka, the inverse of Kd), binding enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Preparation:

-

Prepare a solution of streptavidin (e.g., 40 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).[14]

-

Prepare a solution of biotin at a higher concentration (e.g., 750 µM) in the exact same buffer to avoid heats of dilution.[14]

-

Thoroughly degas both solutions to prevent air bubbles in the calorimeter.

-

-

Instrument Setup:

-

Titration:

-

Perform a series of small, sequential injections (e.g., 5 µL) of the biotin solution into the streptavidin-containing sample cell at set intervals (e.g., 200 seconds).[14]

-

The instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells, which corresponds to the heat of reaction.

-

-

Data Analysis:

-

The resulting data is a plot of heat change per injection versus the molar ratio of biotin to streptavidin.

-

Fit the integrated heat data to a suitable binding model (e.g., a one-site binding model) to calculate the thermodynamic parameters: Ka, ΔH, and n. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Studies have shown that the binding mechanism is temperature-dependent; it is entropically-driven at temperatures between 15°C and 25°C and becomes enthalpically-driven at higher temperatures (30°C to 40°C).[14][15]

Biotin-Streptavidin Pull-Down Assay

This affinity purification technique is used to isolate a biotinylated molecule (e.g., a protein) from a complex mixture.

Methodology:

-

Biotinylation: Covalently attach biotin to your protein of interest (the "bait") using a suitable biotinylation reagent.

-

Incubation: Incubate the biotinylated bait protein with a complex biological sample, such as a cell lysate, to allow it to interact with its binding partners.

-

Capture: Add streptavidin-coated beads (e.g., agarose (B213101) or magnetic beads) to the mixture and incubate to allow the biotinylated bait protein to bind to the streptavidin.[16] This incubation is typically performed for 30 minutes to several hours at 4°C or room temperature.[16]

-

Washing: Pellet the beads (by centrifugation or using a magnet) and discard the supernatant. Wash the beads several times with a suitable buffer (e.g., PBS with a mild detergent) to remove proteins that are non-specifically bound to the beads.[16]

-

Elution: Elute the bait protein and its interacting partners from the beads. Due to the strength of the interaction, elution often requires harsh, denaturing conditions (e.g., boiling the beads in SDS-PAGE sample buffer).[5] For applications requiring the recovery of the native protein complex, avidin analogs with lower binding affinity or pH-sensitive systems can be used.[5]

-

Analysis: Analyze the eluted proteins using techniques like Western blotting or mass spectrometry to identify the interacting partners.[16]

Conclusion

The biotin-streptavidin interaction represents the gold standard for high-affinity, non-covalent biological recognition. Its extraordinary strength, derived from a combination of structural complementarity and an extensive hydrogen bond network, makes it a robust and versatile tool. A thorough understanding of its quantitative binding parameters and the experimental methods used to characterize them is essential for its effective application in research, diagnostics, and the development of novel therapeutics.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Streptavidin - Wikipedia [en.wikipedia.org]

- 3. Avidin-Biotin Interaction | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. How Does Streptavidin Work? Function, Structure, & Uses [excedr.com]

- 5. Tips for Biotin, Avidin, & Streptavidin | Rockland [rockland.com]

- 6. researchgate.net [researchgate.net]

- 7. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 8. Dissociation kinetics of the streptavidin-biotin interaction measured using direct electrospray ionization mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scholars@Duke publication: Molecular Origins of the Slow Streptavidin—Biotin Dissociation Kinetics [scholars.duke.edu]

- 10. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Monodisperse measurement of the biotin-streptavidin interaction strength in a well-defined pulling geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aimspress.com [aimspress.com]

- 15. The effects of temperature on streptavidin-biotin binding using affinity isothermal titration calorimetry [aimspress.com]

- 16. synapsewaves.com [synapsewaves.com]

Navigating the Cellular Landscape: A Technical Guide to Hydrophilic and Hydrophobic Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug development, the ability to selectively label and track biomolecules is paramount. Biotinylation, the process of covalently attaching biotin (B1667282) to proteins, nucleic acids, and other molecules, has emerged as a cornerstone technique for a myriad of applications, from affinity purification to targeted drug delivery. The choice of biotinylation reagent is a critical determinant of experimental success, with the hydrophilicity or hydrophobicity of the reagent dictating its utility in different biological contexts. This in-depth technical guide provides a comprehensive overview of hydrophilic and hydrophobic biotinylation reagents, offering a comparative analysis of their properties, detailed experimental protocols, and a visual representation of key concepts to empower researchers in their scientific endeavors.

The Core Principle: Understanding Biotin-Avidin Interaction

At the heart of biotinylation technology lies the remarkably strong and specific non-covalent interaction between biotin (Vitamin H) and the proteins avidin (B1170675) and streptavidin (Ka ≈ 10¹⁵ M⁻¹).[1] This bond is one of the strongest known in nature, forming rapidly and remaining stable under a wide range of pH, temperature, and denaturing conditions.[1] This robust interaction allows for the efficient capture, detection, and immobilization of biotinylated molecules using avidin or streptavidin conjugates.

A Tale of Two Solubilities: Hydrophilic vs. Hydrophobic Reagents

The fundamental distinction between hydrophilic and hydrophobic biotinylation reagents lies in their solubility and, consequently, their ability to permeate cell membranes. This key difference dictates their suitability for labeling extracellular versus intracellular targets.

Hydrophilic Biotinylation Reagents , such as those containing a sulfonate group (e.g., Sulfo-NHS-Biotin), are water-soluble and generally membrane-impermeable.[2][3] The charged sulfonate group prevents the reagent from crossing the hydrophobic lipid bilayer of the cell membrane. This characteristic makes them the ideal choice for selectively labeling proteins on the cell surface.[2][3]

Hydrophobic Biotinylation Reagents , on the other hand, lack a charged group and are soluble in organic solvents like dimethylsulfoxide (DMSO) and dimethylformamide (DMF), with limited solubility in aqueous solutions.[4][5] Their lipophilic nature allows them to readily cross cell membranes, making them suitable for labeling intracellular proteins.[5]

The choice between a hydrophilic and a hydrophobic reagent is therefore the first and most critical decision in designing a biotinylation experiment.

Quantitative Comparison of Key Reagent Properties

To facilitate the selection of the most appropriate reagent for a given application, the following tables summarize the key quantitative and qualitative differences between representative hydrophilic (Sulfo-NHS-Biotin) and hydrophobic (NHS-Biotin) reagents.

| Property | Hydrophilic Reagent (e.g., Sulfo-NHS-Biotin) | Hydrophobic Reagent (e.g., NHS-Biotin) |

| Solubility in Water | High (e.g., ~10 mM for Sulfo-NHS-SS-Biotin)[6][7] | Low / Sparingly soluble[4] |

| Solubility in Organic Solvents (DMSO, DMF) | Soluble[2] | High (e.g., ~20 mg/mL in DMSO for Biotin-NHS)[4] |

| Cell Membrane Permeability | Low / Impermeable[2][3] | High / Permeable[5] |

| Primary Application | Cell surface protein labeling[2] | Intracellular protein labeling[5] |

| Reaction Buffer | Aqueous buffers (e.g., PBS)[2] | Requires initial dissolution in an organic solvent, then dilution in aqueous buffer[4] |

Table 1: General Properties of Hydrophilic vs. Hydrophobic Biotinylation Reagents

| Reagent | Spacer Arm Length (Å) | Cleavable? | Key Feature |

| NHS-Biotin | 13.5 | No | Shortest spacer arm, hydrophobic.[5] |

| Sulfo-NHS-Biotin | 13.5 | No | Shortest spacer arm, hydrophilic.[2] |

| NHS-LC-Biotin | 22.4 | No | "Long Chain" spacer to reduce steric hindrance, hydrophobic. |

| Sulfo-NHS-LC-Biotin | 22.4 | No | "Long Chain" spacer, hydrophilic. |

| NHS-SS-Biotin | 24.3 | Yes (Disulfide bond) | Cleavable with reducing agents, hydrophobic. |

| Sulfo-NHS-SS-Biotin | 24.3 | Yes (Disulfide bond) | Cleavable with reducing agents, hydrophilic.[6] |

| NHS-PEG4-Biotin | 29.0 | No | Polyethylene glycol spacer enhances solubility, hydrophobic. |

Table 2: Common Amine-Reactive Biotinylation Reagents and Their Properties

Visualizing the Workflow: From Labeling to Detection

To better understand the practical application of these reagents, the following diagrams, generated using the DOT language, illustrate common experimental workflows.

Figure 1: Comparative Experimental Workflows. This diagram illustrates the distinct experimental paths for hydrophilic and hydrophobic biotinylation, highlighting the key differences in their application for labeling cell surface versus intracellular proteins.

Figure 2: Downstream Applications of Biotinylated Proteins. This diagram showcases the versatility of biotinylated proteins in various key research and drug development applications.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key biotinylation experiments. These protocols are intended as a starting point and may require optimization for specific applications.

Protocol for Cell Surface Protein Biotinylation (Hydrophilic Reagent)

This protocol is adapted for labeling surface proteins on adherent cells in culture using a membrane-impermeable biotinylation reagent.

Materials:

-

Cells grown to 80-90% confluency in a culture dish.

-

Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0.

-

Hydrophilic biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin).

-

Quenching buffer: 100 mM Glycine in ice-cold PBS.

-

Lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

-

Streptavidin-agarose beads.

-

Wash buffer (e.g., PBS with 0.1% Tween-20).

-

Elution buffer (e.g., SDS-PAGE sample buffer).

Procedure:

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS, pH 8.0.

-

Prepare the biotinylation reagent solution immediately before use by dissolving it in ice-cold PBS, pH 8.0, to a final concentration of 0.5 mg/mL.[8]

-

Aspirate the PBS and add the biotinylation solution to the cells, ensuring the cell monolayer is completely covered.

-

Incubate the dish on a rocking platform for 30 minutes at 4°C.[3]

-

Aspirate the biotinylation solution and wash the cells once with the quenching buffer.

-

Add fresh quenching buffer and incubate for 10 minutes on ice to ensure all unreacted biotin is quenched.[3]

-

Wash the cells three times with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Add streptavidin-agarose beads to the supernatant and incubate for 1-2 hours at 4°C with gentle rotation to capture biotinylated proteins.

-

Pellet the beads by centrifugation and wash them three to five times with wash buffer.

-

Elute the captured proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes. The eluted proteins are now ready for downstream analysis like Western blotting.

Protocol for Intracellular Protein Biotinylation (Hydrophobic Reagent)

This protocol is designed for labeling total cellular proteins, including those in the cytoplasm and organelles, using a membrane-permeable biotinylation reagent.

Materials:

-

Cells in suspension or adherent cells.

-

PBS, pH 7.4.

-

Hydrophobic biotinylation reagent (e.g., NHS-Biotin).

-